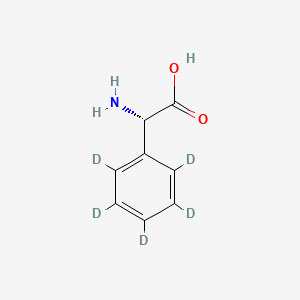

L-(+)-2-Phenylglycine-d5

Description

L-(+)-2-Phenylglycine as a Prototypical Chiral Amino Acid

L-(+)-2-Phenylglycine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. wikipedia.org Its structure is similar to alanine, but with a phenyl group replacing the methyl group. wikipedia.org This seemingly simple substitution has profound implications for its chemical and biological properties.

Stereochemical Importance in Organic Synthesis and Biochemistry

The defining feature of L-(+)-2-Phenylglycine is its chirality. The α-carbon is a stereocenter, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: L-(+)-2-Phenylglycine and D-(-)-2-Phenylglycine. ontosight.aievitachem.com This stereochemistry is of paramount importance in the synthesis of many pharmaceutical compounds, as often only one enantiomer exhibits the desired therapeutic effect. ontosight.airesearchgate.net L-phenylglycine is a key component in some natural products and serves as a chiral building block in asymmetric synthesis. The stereochemical stability of phenylglycine during peptide synthesis is a critical consideration to avoid racemization. researchgate.net The specific stereochemistry of phenylglycine can also influence its biological activity, as seen in its derivatives that act as antagonists of metabotropic glutamate (B1630785) receptors. wikipedia.org

Foundational Aspects of Phenylglycine Chemistry

Phenylglycine can be synthesized through methods like the Strecker synthesis from benzaldehyde. wikipedia.org Its chemical properties are characterized by the presence of both an acidic carboxyl group and a basic amino group. ontosight.ai The phenyl ring also influences its reactivity. Phenylglycine and its derivatives are used in various chemical applications, including as chiral resolving agents to separate racemic mixtures. ontosight.ai The study of its conformation has revealed a "chirality chain," where the stereochemistry at the α-carbon influences the conformation of the rest of the molecule. mdpi.com

L-(+)-2-Phenylglycine-d5

This compound is the deuterium-labeled version of L-(+)-2-Phenylglycine, where the five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). lgcstandards.comscbt.com This specific labeling pattern makes it a valuable tool for the applications discussed above, particularly in quantitative mass spectrometry and mechanistic studies where the phenyl ring's role is under investigation.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₄D₅NO₂ |

| Molecular Weight | 156.19 g/mol glpbio.com |

| CAS Number | 1246820-68-7 lgcstandards.com |

| Synonyms | (2S)-2-Amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid lgcstandards.com |

Rationale for Deuteration at the Phenyl Ring (d5) in L-(+)-2-Phenylglycine

The specific placement of five deuterium atoms on the phenyl ring of L-(+)-2-Phenylglycine is a deliberate strategy designed to probe specific molecular interactions and phenomena.

Specific Isotopic Perturbation at Non-Labile Positions

Deuterating the phenyl ring introduces isotopes at positions that are not readily exchangeable under typical physiological conditions. This "non-labile" labeling ensures that the isotopic signature is retained throughout a chemical or biological process, providing a stable marker. This is in contrast to labile positions, such as the amine or carboxylic acid groups, where protons can easily exchange with the solvent. The stability of the carbon-deuterium bonds on the aromatic ring allows for unambiguous tracking of the molecule's fate. acs.org

Utility in Spectroscopic and Mechanistic Studies

The presence of deuterium on the phenyl ring significantly alters the molecule's properties in a way that is highly advantageous for various analytical techniques.

NMR Spectroscopy: In proton NMR (¹H NMR), the signals from the deuterated phenyl ring are absent, simplifying the spectrum and allowing for clearer observation of signals from other parts of the molecule. Conversely, deuterium NMR (²H NMR) can be used to specifically monitor the labeled phenyl ring. irisotope.comcymitquimica.com

Mass Spectrometry: The increased mass due to the five deuterium atoms creates a distinct isotopic pattern in mass spectrometry, facilitating the identification and quantification of the labeled compound and its metabolites. scbt.com This is crucial for metabolic studies, where researchers trace the biotransformation of the amino acid. symeres.comglpbio.com

Mechanistic Elucidation: The kinetic isotope effect, while often more pronounced at the site of bond cleavage, can also be observed at positions distal to the reaction center. nih.gov Studying the reaction kinetics of this compound compared to its non-deuterated counterpart can reveal subtle details about transition states and reaction pathways. d-nb.info For instance, changes in the rate of a reaction involving the amino or carboxyl group due to phenyl ring deuteration can provide evidence for the involvement of the phenyl ring in the reaction mechanism, perhaps through electronic or steric effects.

Scope of the Research Area: Integrating Synthesis, Characterization, and Advanced Applications

The study of this compound encompasses a multidisciplinary approach, integrating its chemical synthesis, rigorous characterization, and subsequent use in a variety of advanced research applications.

The synthesis of this compound requires specialized methods to achieve the desired isotopic labeling with high purity and stereoselectivity. acs.orgnih.gov Techniques often involve the use of deuterated starting materials or catalytic H-D exchange reactions. akjournals.comnih.gov

Once synthesized, the compound undergoes extensive characterization to confirm its identity, isotopic enrichment, and purity. This typically involves a combination of NMR spectroscopy, mass spectrometry, and other analytical techniques. lgcstandards.compharmaffiliates.com

The well-characterized this compound then becomes a valuable tool for a range of applications, including:

Metabolic Studies: Tracing the metabolic fate of phenylglycine in biological systems. irisotope.comglpbio.com

Mechanistic Enzymology: Probing the mechanisms of enzymes that act on amino acids. d-nb.info

Structural Biology: As a component of peptides and proteins, it can aid in determining their three-dimensional structure and dynamics using NMR. rsc.orgnih.gov

Pharmaceutical Research: Investigating the metabolism and mechanism of action of drugs that are structurally related to phenylglycine. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |

InChI Key |

ZGUNAGUHMKGQNY-FOXQAWPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C(=O)O)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis of L + 2 Phenylglycine D5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of molecules. copernicus.org For isotopically labeled compounds like L-(+)-2-Phenylglycine-d5, specific NMR methods provide insights that are inaccessible with their unlabeled counterparts.

Deuterium (B1214612) NMR (²H NMR) for Site-Specific Labeling Confirmation

Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the successful and site-specific incorporation of deuterium atoms into a molecule. In the case of this compound, the objective is to replace the five hydrogens of the aromatic phenyl ring.

A ²H NMR spectrum of this compound would exhibit a signal or a group of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The presence of these signals confirms the incorporation of deuterium, while their chemical shift indicates that the labeling has occurred on the phenyl ring. The absence of significant signals in other regions of the spectrum, such as the aliphatic region, confirms the site-specificity of the labeling reaction, ensuring that deuterium has not been scrambled to other positions in the molecule. This technique is crucial for verifying the isotopic integrity of the compound before its use in further studies. nih.gov

Use in Investigating Molecular Dynamics and Conformations

NMR spectroscopy is a powerful tool for studying the conformational preferences and dynamics of small molecules in solution. copernicus.org Deuterium labeling, as in this compound, can be instrumental in these investigations. The replacement of protons with deuterium simplifies ¹H NMR spectra by removing the signals from the phenyl ring, which can reduce spectral overlap and facilitate the analysis of the remaining proton signals. utoronto.ca

The study of molecular dynamics involves understanding processes like bond rotations and conformational exchange. copernicus.orgnih.gov For L-phenylglycine, hindered rotation around the bond connecting the phenyl group to the chiral center can lead to the existence of different rotational isomers (rotamers). NMR line shape analysis can provide information on the energy barriers to these rotations. copernicus.org While molecular dynamics (MD) simulations can generate large ensembles of possible conformations, NMR data provides experimental validation for these computational models. nih.govnih.gov The use of deuterated analogs can help in measuring relaxation rates that are dominated by specific, well-characterized interactions, providing detailed insights into the internal dynamics of sidechains. utoronto.ca

Proton NMR (¹H NMR) for Residual Protium and Isotopic Purity Assessment

Proton (¹H) NMR is the primary method for assessing the isotopic purity of this compound. Isotopic purity refers to the percentage of deuterium enrichment at the specified positions. In an ideal, 100% enriched sample, the aromatic region of the ¹H NMR spectrum (around 7.4 ppm) would be completely devoid of signals. nih.gov

In practice, isotopic enrichment is rarely 100%. Therefore, small residual signals corresponding to the protons on the phenyl ring may be observed. By integrating these residual proton signals and comparing them to the integral of a known internal standard or the non-deuterated proton signals of the molecule (e.g., the α-hydrogen at ~4.3 ppm), the percentage of residual protium can be accurately calculated. nih.gov This allows for the determination of the isotopic enrichment level, a critical parameter for quantitative studies, such as those in metabolic research or mechanistic investigations.

Table 1: Expected ¹H NMR Observations for Isotopic Purity

| Spectral Region | L-(+)-2-Phenylglycine | This compound (98% D) | Observation for Purity Assessment |

|---|---|---|---|

| Aromatic (Phenyl H's) | ~7.4 ppm (Integral: 5H) | ~7.4 ppm (Integral: ~0.1H) | Integration of residual signals quantifies isotopic enrichment. |

Carbon-13 NMR (¹³C NMR) for Structural Elucidation of Labeled Compounds

The primary effects of deuterium substitution on a ¹³C NMR spectrum are:

C-D Coupling: Carbons directly bonded to deuterium will appear as multiplets due to one-bond carbon-deuterium (¹³C-¹H) coupling. The signal for a CD group, for instance, will be split into a 1:1:1 triplet.

Isotopic Shift: The resonance frequency of a carbon atom can shift slightly upon substitution of an adjacent atom with a heavier isotope. The carbons of the phenyl ring in this compound will experience such an isotopic shift (typically a small upfield shift) compared to the unlabeled compound.

These effects provide secondary confirmation of the location of the deuterium labels, complementing the direct evidence from ²H NMR. chemrxiv.org

Table 2: Expected ¹³C NMR Spectral Features for this compound

| Carbon Atom | Expected Chemical Shift (approx. ppm) | Expected Multiplicity |

|---|---|---|

| Carboxyl (C=O) | ~175 | Singlet |

| Alpha-Carbon (α-C) | ~58 | Singlet |

| Phenyl C1 (ipso) | ~135 | Singlet (shifted) |

Natural Abundance Deuterium NMR for Origin Differentiation

Natural Abundance Deuterium (NAD) NMR is a sophisticated technique that measures the minute quantities of deuterium present naturally (approximately 0.015%) in all organic compounds. researchgate.netresearchgate.net The distribution of deuterium is not perfectly uniform and can vary slightly depending on the synthetic pathway or the geographical origin of the starting materials used to produce a chemical.

By analyzing the NAD-NMR spectrum of a compound, it is possible to obtain a "fingerprint" related to its history. Although technically challenging due to the very low sensitivity, NAD-NMR can be used to differentiate between batches of the same compound produced by different methods or from different sources. researchgate.net While this technique is more commonly applied to assess enantiomeric purity in chiral liquid crystalline solvents, its principles could theoretically be applied to differentiate sources of L-phenylglycine by analyzing the subtle variations in the natural abundance deuterium signals at non-labeled positions. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the analysis of isotopically labeled compounds like this compound. The primary use of MS in this context is to confirm the molecular weight of the compound.

The molecular weight of unlabeled L-phenylglycine is approximately 151.16 g/mol . By replacing five hydrogen atoms (atomic mass ~1.008) with five deuterium atoms (atomic mass ~2.014), the molecular weight of the compound increases by approximately 5.03 g/mol .

Table 3: Molecular Weight Comparison

| Compound | Chemical Formula | Average Molecular Weight ( g/mol ) |

|---|---|---|

| L-(+)-2-Phenylglycine | C₈H₉NO₂ | 151.16 |

Data sourced from cdnisotopes.com

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the definitive characterization of isotopically labeled compounds like this compound. HRMS provides a high degree of mass accuracy, allowing for the precise determination of the elemental composition and confirmation of the molecular formula. For this compound, with a chemical formula of C₈H₄D₅NO₂, the expected monoisotopic mass can be calculated with high precision.

The primary utility of HRMS in this context is the confirmation of successful deuterium incorporation and the assessment of isotopic purity. By comparing the high-resolution mass spectrum of the deuterated compound with its non-deuterated counterpart, the mass shift corresponding to the five deuterium atoms can be accurately measured. Furthermore, the relative intensities of the isotopic peaks in the mass spectrum provide a quantitative measure of the isotopic enrichment, ensuring that the desired level of deuteration has been achieved.

Table 1: Theoretical and Observed Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₄D₅NO₂ |

| Theoretical Monoisotopic Mass | 156.0946 u |

| Observed Mass (HRMS) | Varies by instrument, typically within ppm accuracy |

| Mass Difference (Δ) | Typically < 5 ppm |

This table presents theoretical data for illustrative purposes. Actual observed mass would be instrument-dependent.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of Deuterated Analogues

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. nih.gov In the case of this compound, MS/MS experiments, often involving collision-induced dissociation (CID), provide valuable insights into how the deuterium labels affect the fragmentation pathways of the parent ion.

The fragmentation of protonated amino acids typically involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov For this compound, the fragmentation pattern will be altered due to the presence of deuterium atoms on the phenyl ring. By analyzing the mass-to-charge ratios of the fragment ions, it is possible to determine the location of the deuterium labels within the molecule. For instance, fragmentation of the phenyl ring will produce fragment ions with masses shifted by the number of deuterium atoms retained on that fragment. This detailed fragmentation analysis is crucial for confirming the specific positions of isotopic labeling. researchgate.netnih.govresearchgate.net

Common fragmentation pathways for protonated phenylalanine and its derivatives include the loss of the carboxyl group and rearrangements within the amino acid side chain. nih.govosti.govresearchgate.net The resulting fragment ions, such as iminium ions, provide a characteristic fingerprint that can be used for structural confirmation. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Enrichment Level Determination

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic enrichment of a labeled compound. While HRMS can provide an estimate of isotopic purity, IRMS offers much higher precision and accuracy. This technique measures the ratio of the heavy isotope (deuterium) to the light isotope (protium) in a sample.

For this compound, the sample is typically combusted to produce hydrogen gas (H₂ and HD), which is then introduced into the mass spectrometer. The instrument measures the ion currents corresponding to the different isotopic species, allowing for a very precise calculation of the deuterium enrichment level. This information is critical for applications where the exact concentration of the deuterated tracer needs to be known, such as in metabolic flux analysis. nih.gov

Vibrational Spectroscopy

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Metal-Adsorbate Interactions and Structural Insights

Raman spectroscopy provides information about the vibrational modes of a molecule and is highly sensitive to changes in molecular structure and environment. For this compound, the Raman spectrum will exhibit characteristic bands corresponding to the vibrations of the phenyl ring, the carboxyl group, and the amino group. The substitution of hydrogen with deuterium on the phenyl ring will lead to shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds, providing a clear spectral signature of deuteration. researchgate.netresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a metal surface, such as gold or silver nanoparticles. nih.govoptica.orgrsc.org SERS is particularly useful for studying the interaction of amino acids with metal surfaces. nih.govoptica.org By analyzing the SERS spectrum of this compound adsorbed on a metal substrate, it is possible to gain insights into the orientation of the molecule on the surface and the nature of the metal-adsorbate interactions. acs.orgacs.org The enhancement of specific vibrational modes can indicate which functional groups are closest to the surface.

Infrared (IR) Spectroscopy for Deuterium-Specific Vibrational Modes

Infrared (IR) spectroscopy is another powerful technique for probing the vibrational modes of molecules. Similar to Raman spectroscopy, the IR spectrum of this compound will show characteristic absorption bands for its functional groups. The C-D stretching and bending vibrations of the deuterated phenyl ring will appear at lower frequencies compared to the corresponding C-H vibrations in the non-deuterated compound. researchgate.net This isotopic shift is a direct consequence of the heavier mass of deuterium and provides a definitive confirmation of deuteration.

The study of deuterated derivatives at low temperatures can provide more detailed information about hydrogen bonding interactions within the crystal structure.

Table 2: Characteristic IR Vibrational Modes for Phenylglycine and its Deuterated Analog

| Vibrational Mode | Wavenumber Range (cm⁻¹) (Non-deuterated) | Expected Shift upon Deuteration (d5-phenyl ring) |

| Aromatic C-H Stretch | 3100 - 3000 | Shift to lower frequency (C-D Stretch) |

| N-H Stretch (amino group) | 3400 - 3200 | No significant shift |

| C=O Stretch (carboxyl group) | 1750 - 1700 | No significant shift |

| Aromatic C-C Stretch | 1600 - 1450 | Minor shifts |

| Aromatic C-H Bend | 900 - 675 | Shift to lower frequency (C-D Bend) |

This table provides general wavenumber ranges and expected shifts. Precise values can vary based on the specific molecular environment and experimental conditions.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. biologic.net L-(+)-2-Phenylglycine is a chiral amino acid, and its deuterated analog retains this chirality.

ORD measures the change in the angle of optical rotation as a function of wavelength. kud.ac.in The resulting ORD curve can be used to characterize the chiral nature of the molecule. researchgate.net For compounds with chromophores, the ORD spectrum can exhibit a phenomenon known as the Cotton effect, which is an anomalous change in optical rotation in the vicinity of an absorption band. amrita.eduscribd.com

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The CD spectrum provides information about the secondary structure of peptides and proteins, and can also be used to study the conformation of single amino acids. nih.gov The CD spectrum of L-phenylalanine exhibits a characteristic pattern that is sensitive to its concentration and can indicate the formation of ordered structures. nih.govresearchgate.netresearchgate.net The introduction of deuterium in this compound is not expected to significantly alter the electronic transitions responsible for the CD signal, but subtle changes in the spectra may be observed due to the effects of deuteration on molecular vibrations and intermolecular interactions. preprints.org

Assessment of Optical Purity and Stereochemical Configuration

The determination of the enantiomeric excess (ee) and the absolute configuration of this compound relies on a variety of analytical methods. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a cornerstone technique for resolving enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated success in the direct analysis of underivatized amino acid enantiomers . For phenylglycine, chiral crown ethers have also been effectively used as CSPs for enantioseparation researchgate.net. The choice of mobile phase is crucial; a mixture of organic modifiers like methanol or acetonitrile with aqueous buffers, often containing a chiral selector, is typically employed to achieve optimal separation ankara.edu.tr.

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers another powerful tool for determining enantiomeric purity. The interaction of the chiral analyte with the CSA forms diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer researchgate.net.

Vibrational Circular Dichroism (VCD) spectroscopy provides information about the absolute configuration of chiral molecules in solution nih.gov. By comparing the experimental VCD spectrum of this compound with that predicted by quantum chemical calculations, the stereochemical configuration can be unequivocally assigned. Studies on the non-deuterated D-phenylglycine have utilized circular dichroism to analyze its vibrational structure oup.com.

X-ray crystallography offers the most definitive method for determining the absolute stereochemistry of a crystalline compound. Preliminary X-ray crystallographic analysis has been performed on enzymes that interact with D-phenylglycine, indicating the feasibility of obtaining detailed three-dimensional structural information nih.govmahidol.ac.th. Such analysis of this compound would provide unambiguous proof of its stereochemical configuration.

Table 1: Analytical Techniques for Optical Purity Assessment of Phenylglycine Enantiomers

| Technique | Principle | Typical Application | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. | researchgate.netankara.edu.troup.com |

| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with distinct NMR signals. | Determination of enantiomeric excess. | researchgate.net |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration in solution. | nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute configuration in the solid state. | nih.govmahidol.ac.th |

Studies on Chiral Conversion Phenomena

Phenylglycine and its derivatives are known to be more susceptible to racemization compared to many other α-amino acids rsc.org. This phenomenon of chiral conversion, the process by which one enantiomer transforms into its mirror image, is of significant interest.

Research on phenylglycine has demonstrated the occurrence of spontaneous oscillatory chiral conversion in solution, a non-monotonous process that can be monitored by techniques such as chiral HPLC oup.com. The mechanism of racemization is believed to involve the deprotonation at the α-carbon, leading to the formation of a planar enolate-like intermediate, which can be reprotonated from either face to yield both enantiomers rsc.org. The rate of racemization can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, heating optically active amino acids in acetic acid in the presence of an aldehyde has been shown to induce racemization sciencemadness.org.

The propensity for chiral conversion is a critical consideration in synthetic applications. In dynamic kinetic resolution processes, the in-situ racemization of the undesired enantiomer allows for its conversion into the desired one, thereby increasing the theoretical maximum yield to 100% frontiersin.orgfrontiersin.org. Chemoenzymatic methods have been developed for the enantioselective synthesis of phenylglycine, where the racemization of an intermediate under alkaline conditions is coupled with an enzymatic resolution step frontiersin.orgfrontiersin.org.

The stability of the chiral center in phenylglycine derivatives is also a crucial factor in peptide synthesis, as racemization can occur during peptide coupling or deprotection steps rsc.org. Understanding the mechanisms and kinetics of chiral conversion is therefore essential for controlling the stereochemical outcome of reactions involving this compound.

Table 2: Factors Influencing Chiral Conversion of Phenylglycine

| Factor | Effect on Racemization | Mechanism | Reference |

| pH | Increased rate at alkaline or acidic pH. | Facilitates deprotonation/reprotonation at the α-carbon. | rsc.orgfrontiersin.orgfrontiersin.org |

| Temperature | Increased rate with higher temperature. | Provides energy to overcome the activation barrier for enolate formation. | sciencemadness.org |

| Catalysts (e.g., aldehydes) | Increased rate. | Formation of Schiff base intermediates that facilitate racemization. | sciencemadness.org |

| Solvent | Can influence the rate. | Solvation effects on the transition state. | oup.com |

Chemical Compound Names

Applications of L + 2 Phenylglycine D5 in Mechanistic Studies

Elucidation of Enzymatic Reaction Mechanisms

The primary application of L-(+)-2-Phenylglycine-d5 in research is to elucidate the step-by-step processes by which enzymes catalyze chemical transformations. When an enzyme acts on this deuterated substrate, any step involving the cleavage of a carbon-deuterium (C-D) bond will proceed at a different rate compared to the corresponding carbon-hydrogen (C-H) bond cleavage. This difference in reaction rates, known as the kinetic isotope effect (KIE), provides a powerful method for identifying the rate-determining steps of a reaction and understanding the geometry of the transition state.

Kinetic Isotope Effects (KIEs) are among the most powerful tools for investigating reaction mechanisms. semanticscholar.org They are measured by comparing the reaction rate of a substrate containing a light isotope (like hydrogen) with the rate of an identical substrate containing a heavy isotope (like deuterium). epfl.ch A significant KIE, where the hydrogen-containing substrate reacts several times faster than the deuterium-containing one, strongly suggests that the C-H bond is being broken in the rate-limiting step of the reaction. epfl.ch

For example, in studies of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidation of D-amino acids, deuterated phenylglycine ([α-2H]phenylglycine) has been used to determine the kinetic mechanism. The reductive half-reaction, which involves substrate dehydrogenation and enzyme flavin reduction, was found to be the rate-limiting phase. nih.govd-nb.info

Primary Kinetic Isotope Effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. epfl.ch In the context of this compound, if the reaction involves the removal of the deuterium (B1214612) atom from the alpha-carbon, a primary KIE would be expected. The magnitude of this effect is determined by the difference in zero-point energies (ZPE) between the C-H and C-D bonds in the ground state versus the transition state. princeton.edu

A study on the reaction of D-amino acid oxidase from Trigonopsis variabilis with [α-2H]phenylglycine provides a clear example. The rate constant (k2) for enzyme flavin reduction was 28.8 s⁻¹ for the hydrogen-containing phenylglycine and 4.6 s⁻¹ for the deuterated version, yielding a large primary deuterium isotope effect of approximately 6. nih.govepa.gov This value strongly indicates that the cleavage of the α-C-H bond is the primary event in the rate-determining step of this half-reaction.

Secondary Kinetic Isotope Effects occur when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. nih.gov These effects are typically much smaller than primary KIEs and provide information about changes in the local environment of the isotope, such as a change in hybridization (e.g., from sp³ to sp²) at the carbon atom. nih.gov Secondary KIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1). nih.gov

Table 1: Kinetic Isotope Effect Data for D-Amino Acid Oxidase with Phenylglycine Data from a study on the enzyme from Trigonopsis variabilis. nih.govepa.gov

| Parameter | [α-1H]phenylglycine | [α-2H]phenylglycine | Isotope Effect (kH/kD) |

| k2 (s⁻¹) | 28.8 | 4.6 | ~6.0 |

| k-2 (s⁻¹) | 4.2 | 0.9 | ~4.7 |

| Vmax (Turnover) | - | - | ~3.9 |

According to semiclassical transition-state theory, the magnitude of the KIE should decrease with increasing temperature. nih.gov However, experimental studies have revealed cases where KIEs are largely independent of temperature. semanticscholar.org This temperature independence is considered strong evidence for quantum mechanical tunneling, where the hydrogen nucleus penetrates the activation barrier rather than going over it. semanticscholar.orgepfl.ch

Studying the KIE for an enzyme-catalyzed reaction with this compound at various temperatures can therefore reveal the contribution of tunneling to the catalytic mechanism. A KIE that remains high and constant across a range of temperatures suggests that tunneling plays a significant role in the hydrogen (or deuterium) transfer step. nih.govnih.gov Such findings challenge classical models and highlight the importance of quantum effects in biological catalysis. semanticscholar.org While semiclassical models can explain some temperature dependencies, largely temperature-insensitive KIEs are inconsistent with these models and point toward extensive tunneling. nih.govnih.gov

Solvent Isotope Effect (SIE) studies involve comparing the rate of an enzymatic reaction in normal water (H₂O) to the rate in heavy water (D₂O). nih.gov This technique is used to determine whether a proton transfer involving the solvent is part of the reaction mechanism, particularly in the rate-determining step. nih.gov

Isotopic labeling with compounds like this compound can also provide indirect evidence about the enzyme's active site and any conformational changes that occur during catalysis. The binding of a substrate to an enzyme's active site often induces structural changes that position catalytic residues correctly for the reaction. nih.govresearchgate.net These changes create a specific microenvironment that stabilizes the transition state. mcmaster.ca

The magnitude of the KIE is sensitive to the geometry of the transition state. For a hydrogen transfer reaction, the KIE is maximized when the donor and acceptor atoms are perfectly aligned and at an optimal distance. Therefore, by measuring the KIE with this compound, researchers can infer how effectively the enzyme's active site promotes this optimal geometry. nih.gov Any mutations of active site residues that alter this alignment would be expected to change the observed KIE. Furthermore, the process of the enzyme changing from an open, inactive form to a closed, active conformation upon substrate binding is crucial for catalysis, and the energy for this change is derived from substrate binding interactions. nih.govnih.gov

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia (B1221849). nih.govresearchgate.net This reaction is a key step in the phenylpropanoid pathway in plants, fungi, and some bacteria. researchgate.net The mechanism involves the elimination of the amino group from the α-carbon and a hydrogen atom from the β-carbon.

While L-phenylalanine is the natural substrate, studying the interaction of PAL with substrate analogues like L-phenylglycine can provide significant mechanistic insights. L-phenylglycine lacks the methylene (B1212753) group at the β-position, so it cannot undergo the canonical deamination reaction catalyzed by PAL. However, its ability to bind to the active site can be used to probe the structural requirements for substrate recognition. Furthermore, one study demonstrated that PAL can catalyze ammonia elimination from an acyclic substrate, which suggests the mechanism is not strictly dependent on an aromatic ring for a Friedel-Crafts-type attack. nih.gov Using this compound in such a study would allow researchers to investigate if any alternative reactions involving C-H bond cleavage at the alpha-position occur and to determine the KIE for such a step, thereby shedding light on the enzyme's catalytic promiscuity and mechanistic flexibility.

Investigations of L-Phenylalanine Oxidase (PAO) Reactions

L-amino acid oxidases (LAAOs), including L-Phenylalanine Oxidase (PAO), are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide. mdpi.com The general reaction involves the removal of the α-hydrogen from the amino acid substrate.

The use of this compound, or more commonly its analogue L-phenylalanine-d5, is critical for studying the mechanism of these enzymes. The primary application is in determining the kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution. A significant KIE (where the reaction is slower with the deuterated substrate) would provide strong evidence that the cleavage of a C-H bond at the deuterated position is a rate-determining step in the catalytic cycle. While the deuterium atoms in this compound are on the phenyl ring and not the α-carbon, this specific labeling is crucial for studying secondary isotope effects or for use in systems where the aromatic ring participates in the reaction or enzyme binding. For direct investigation of the primary mechanism of PAO, an α-deuterated phenylglycine would be used. Studies on the related enzyme, IL4I1, which preferentially oxidizes L-phenylalanine, utilize these principles to understand its immunoregulatory functions. mdpi.com

Table 1: Hypothetical Kinetic Isotope Effect Data for PAO This table illustrates the type of data obtained from KIE studies. Actual values may vary based on specific experimental conditions.

| Substrate | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (s⁻¹µM⁻¹) | KIE (k_H/k_D) |

| L-Phenylglycine | 15.2 | 250 | 0.0608 | - |

| L-Phenylglycine-α-d1 | 7.1 | 255 | 0.0278 | 2.14 |

Mechanistic Studies of L-Phenylalanine Dehydrogenase (PheDH)

L-Phenylalanine Dehydrogenase (PheDH) catalyzes the reversible NAD⁺-dependent oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia. icm.edu.plnih.gov This enzyme is of significant interest for its role in amino acid metabolism and its use in medical diagnostics for phenylketonuria (PKU). nih.govnih.gov

Deuterium-labeled substrates like this compound are invaluable for probing the PheDH mechanism using kinetic isotope effect (KIE) and solvent isotope effect (SIE) studies. icm.edu.plresearchgate.net Research on PheDH has utilized L-tyrosine deuterated at the α-position ([2-²H]-L-Tyr) to investigate the oxidative deamination reaction. icm.edu.pl The observed KIE value for the C-D bond cleavage indicated that this step significantly influences the reaction rate. icm.edu.pl Similarly, studying the reverse reaction, the reductive amination of phenylpyruvic acid, has been performed with deuterated analogues. icm.edu.plresearchgate.net

By using this compound, researchers can investigate aspects such as:

Substrate Binding: The effect of the heavier isotope on the affinity (K_M) of the enzyme for its substrate.

Catalytic Mechanism: Determining if C-H bond activation at the α-carbon is the rate-limiting step.

Stereospecificity: PheDH from Thermoactinomyces intermedius is known to be pro-S stereospecific for hydrogen transfer from NADH. nih.gov Labeled substrates can confirm and quantify the stereochemistry of the hydride transfer.

Table 2: Sample Kinetic Data for PheDH with Labeled Substrates Adapted from studies on related deuterated amino acids to illustrate the application. icm.edu.plresearchgate.net

| Reaction | Labeled Substrate | Isotope Effect Measured | Finding |

| Oxidative Deamination | [2-²H]-L-Tyrosine | Primary KIE | C-H bond cleavage is partially rate-determining. |

| Reductive Amination | [(3S)-²H]-Phenylpyruvic acid | Primary KIE | Small effect on reaction rate. |

| Both | D₂O solvent | Solvent Isotope Effect (SIE) | Negligible effect, suggesting proton transfer is not fully rate-determining. |

Chorismate-Utilizing Enzymes and Aromatic Biosynthesis Pathways

In plants, fungi, and bacteria, aromatic amino acids are synthesized via the shikimate pathway, which culminates in the production of chorismate. nih.govyoutube.comresearchgate.net Chorismate is a critical branch-point metabolite, serving as the precursor for the synthesis of phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net

Stable isotope-labeled compounds such as this compound are essential tools for metabolic pathway analysis and fluxomics. By introducing a labeled compound into a biological system, researchers can trace the flow of the deuterium label through the interconnected network of biochemical reactions. This allows for the identification of active pathways and the quantification of metabolic fluxes. For instance, feeding an organism a deuterated precursor and analyzing the isotopic enrichment in downstream metabolites using mass spectrometry or NMR can reveal:

The relative contributions of different biosynthetic routes. nih.gov

The presence of previously unknown or alternative pathways. nih.gov

The extent of metabolic channeling and substrate competition between enzymes.

While L-phenylglycine is a non-proteinogenic amino acid, its structural similarity to phenylalanine allows it to be used as a probe for enzymes in the aromatic amino acid pathway that may have broader substrate specificity. The deuterated phenyl ring acts as a clear and unambiguous marker to follow the transformation of the aromatic core of the molecule.

Tracing Reaction Pathways in Organic and Bioorganic Transformations

Deuterium Labeling as a Mechanistic Probe

Deuterium labeling is a cornerstone of mechanistic chemistry. acs.orgchem-station.com The replacement of hydrogen with deuterium creates a heavier and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. chem-station.com

By strategically placing a deuterium label, as in this compound, and measuring the reaction rate compared to the unlabeled compound, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. chem-station.comresearchgate.net This technique is broadly applicable, from studying enzyme mechanisms to elucidating complex organic reactions. acs.orgyoutube.com The absence of a significant KIE can be equally informative, helping to rule out proposed mechanisms. researchgate.net

Intermediates Identification using Labeled Analogues

In complex multi-step reactions, identifying transient intermediates is often challenging. Isotope labeling with deuterium offers a powerful solution. nih.govnih.gov When this compound is used in a reaction, any intermediate or product that retains the phenyl group will have a mass that is 5 Daltons higher than its unlabeled counterpart.

Chiral Inversion and Racemization Mechanisms in Abiotic Systems

The stereochemical integrity of amino acids is crucial for biological function. Racemization, the process by which an enantiomerically pure sample converts into a mixture of both enantiomers, can occur under various abiotic conditions. nih.govresearchgate.net Understanding the mechanisms of this chiral inversion is important in fields ranging from geochemistry to pharmaceutical stability. nih.govmdpi.com

This compound is an excellent substrate for studying these mechanisms. Racemization at the α-carbon of an amino acid typically proceeds through the formation of a planar carbanion intermediate after the removal of the α-proton. researchgate.net Deuterium labeling can be used to probe this process:

Site of Exchange: By subjecting this compound to conditions that promote racemization (e.g., heat, basic pH) in a protonated solvent (like H₂O), one can monitor for H/D exchange at the α-position. The loss of an α-deuteron (if an α-deuterated version were used) or the incorporation of a proton would confirm the mechanism. nih.govresearchgate.net

Kinetic Studies: The rate of racemization can be precisely measured. While the phenyl-d5 label in this compound does not directly participate in the common α-proton abstraction mechanism, it can influence the electronic properties of the molecule and potentially affect the stability of the carbanion intermediate, leading to secondary isotope effects on the racemization rate. mdpi.com This allows for a detailed investigation of the factors controlling stereochemical stability. nih.govresearchgate.net

Oscillatory Chiral Conversion Dynamics

Recent research has demonstrated that certain chiral molecules, including phenylglycine, can undergo spontaneous oscillatory chiral conversion in solution. nih.govresearchgate.net This phenomenon involves the periodic fluctuation in the concentration of the L- and D-enantiomers. The study of these oscillations provides insight into the non-linear dynamics that can arise in chemical systems far from equilibrium.

The use of this compound is instrumental in probing the kinetic isotope effects (KIE) on these oscillations. A kinetic isotope effect is the change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. wikipedia.org In the case of this compound, the substitution of hydrogen with deuterium in the phenyl ring does not directly involve the bonds being broken and formed at the chiral center. Therefore, any observed effect on the rate of chiral conversion would be classified as a secondary kinetic isotope effect.

Secondary KIEs arise from changes in the vibrational frequencies of bonds to the isotopic atom, which in turn affect the zero-point energy of the molecule and the transition state. princeton.edu By comparing the oscillatory behavior of L-(+)-2-Phenylglycine with its deuterated counterpart, researchers can gain information about the structure of the transition state during the chiral conversion process. For instance, a change in the period or amplitude of the oscillations would indicate that the electronic environment of the phenyl ring plays a role in stabilizing or destabilizing the transition state.

Table 1: Hypothetical Comparison of Oscillatory Parameters for L-(+)-2-Phenylglycine and this compound

| Compound | Oscillation Period (min) | Amplitude of Enantiomeric Excess Fluctuation (%) |

| L-(+)-2-Phenylglycine | 120 | ± 15 |

| This compound | 125 | ± 13 |

This table presents hypothetical data for illustrative purposes. The observed changes in oscillation period and amplitude upon deuteration would provide insights into the secondary kinetic isotope effects on the oscillatory chiral conversion dynamics.

Role of Enol/Enolate Intermediary Species

The currently accepted mechanism for the racemization and oscillatory chiral conversion of phenylglycine involves the formation of enol or enolate anion intermediary species. nih.govresearchgate.net The conversion between the keto (the standard amino acid form) and enol tautomers is a key step in the process of chiral inversion. The planar structure of the enol/enolate intermediate allows for the re-protonation to occur from either face, leading to the formation of both L- and D-enantiomers.

The deuteration of the phenyl ring in this compound can influence the stability and reactivity of these enol/enolate intermediates. The electron-donating or electron-withdrawing properties of the phenyl group can affect the acidity of the alpha-proton and the stability of the resulting enolate. The substitution of hydrogen with deuterium can subtly alter these electronic properties through inductive and hyperconjugative effects.

By studying the rate of enolization/enolate formation for this compound compared to the non-deuterated compound, researchers can quantify the secondary kinetic isotope effect. This provides valuable information about the extent to which the phenyl ring participates in the stabilization of the enol/enolate intermediate. For example, a slower rate of chiral conversion for the deuterated compound might suggest that the phenyl ring is involved in stabilizing the transition state leading to the enolate, and that the C-D bonds have a lower zero-point energy, thus requiring more energy to reach the transition state.

Table 2: Hypothetical Kinetic Data for Enol/Enolate Formation

| Compound | Rate Constant for Enolization (k, s⁻¹) | Equilibrium Constant for Enolization (Keq) |

| L-(+)-2-Phenylglycine | 3.5 x 10⁻⁵ | 1.2 x 10⁻⁷ |

| This compound | 3.2 x 10⁻⁵ | 1.1 x 10⁻⁷ |

This table illustrates hypothetical kinetic and thermodynamic data that could be obtained from studies using this compound. The differences in the rate and equilibrium constants would reflect the influence of the deuterated phenyl group on the stability of the enol/enolate intermediate.

L + 2 Phenylglycine D5 As a Research Tool in Analytical Science

Internal Standard for Quantitative Analysis in Complex Matrices

One of the primary applications of L-(+)-2-Phenylglycine-d5 is its use as an internal standard in the quantitative analysis of complex biological and chemical samples. nih.gov Internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization in mass spectrometry. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard because it co-elutes with the analyte of interest and behaves nearly identically during the analytical process, thus providing the most accurate correction for experimental variability. nih.govnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. nih.gov this compound is an ideal internal standard for IDMS analyses of amino acids and related compounds. By measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard, highly accurate and precise quantification can be achieved, even in complex matrices where matrix effects can suppress or enhance the analyte signal. nih.gov This approach is considered a primary method of measurement by metrological institutes for its high accuracy. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the comprehensive analysis of amino acids in various biological samples. nih.govsciex.comresearchgate.net In the development and validation of these methods, this compound can be employed as an internal standard to ensure the reliability of the results. researchgate.net Its use helps to compensate for variations in sample extraction, derivatization (if required), and instrument response. mdpi.combiorxiv.org This is particularly crucial for large-scale studies where maintaining analytical consistency over numerous samples is paramount.

Table 1: Key Parameters in LC-MS/MS Amino Acid Profiling

| Parameter | Description | Importance of Internal Standard |

| Retention Time | The time it takes for an analyte to pass through the chromatography column. | Ensures correct peak identification and integration. |

| Precursor Ion | The mass-to-charge ratio (m/z) of the parent molecule selected for fragmentation. | Confirms the identity of the analyte. |

| Product Ion | The m/z of a fragment ion produced from the precursor ion. | Provides specificity for quantification. |

| Linearity | The range over which the instrument response is proportional to the analyte concentration. | Establishes the working range of the assay. |

| Accuracy | The closeness of a measured value to the true value. | Corrected by the internal standard. |

| Precision | The degree of agreement among a series of measurements. | Improved by the use of an internal standard. |

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on robust and reproducible analytical methods. researchgate.net In the development of new methodologies for metabolomics research, particularly those targeting amino acid pathways, this compound serves as a valuable tool. It can be used to assess the efficiency of extraction protocols, evaluate the impact of different derivatization strategies, and optimize MS parameters for a wide range of amino acids. Its predictable behavior allows researchers to systematically refine analytical workflows to achieve the desired sensitivity and specificity.

Chiral Separation and Chromatography

The separation of enantiomers, or chiral separation, is a critical aspect of pharmaceutical and biological research, as different enantiomers of a molecule can have vastly different biological activities. chromatographytoday.com Phenylglycine and its derivatives are fundamental in the field of chiral chromatography.

While this compound itself is not typically the chiral selector, its non-deuterated counterpart, L-phenylglycine, is a key component in chiral separations. It can be used as a chiral mobile phase additive or as a derivatizing agent to facilitate the separation of enantiomers on a standard achiral column. The principles of these separations are directly applicable to methods involving its deuterated form, especially when mass spectrometric detection is employed for quantification. nih.gov

Derivatives of phenylglycine are extensively used in the creation of chiral stationary phases (CSPs) for HPLC. acs.orgresearchgate.netnih.gov These CSPs are designed to have stereoselective interactions with enantiomeric analytes, leading to their separation. nih.gov The phenylglycine moiety provides a combination of steric and electronic interactions, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are crucial for chiral recognition. researchgate.net Research in this area focuses on modifying the phenylglycine structure to enhance the enantioselectivity and broaden the applicability of the resulting CSPs to a wider range of chiral compounds. nih.gov

Table 2: Common Types of Chiral Stationary Phases Based on Amino Acid Derivatives

| CSP Type | Chiral Selector | Principle of Separation |

| Pirkle-type (Brush-type) | N-acylated amino acids (e.g., N-(3,5-dinitrobenzoyl)-phenylglycine) bonded to silica. | π-π interactions, hydrogen bonding, dipole stacking. researchgate.net |

| Ligand Exchange | An amino acid (e.g., L-proline or L-phenylglycine) coated or bonded to a support, used with a metal ion in the mobile phase. | Formation of transient diastereomeric metal complexes. chromatographytoday.com |

| Macrocyclic Glycopeptide | Antibiotics like teicoplanin or vancomycin (B549263) which contain amino acid components. | Complexation, hydrogen bonding, and steric interactions within the macrocyclic cavity. sigmaaldrich.com |

Monitoring Enantiomeric Purity and Conversion

In analytical science, particularly within pharmaceutical development and chemical synthesis, the accurate determination of enantiomeric purity is critical. This compound serves as an invaluable tool for this purpose, primarily acting as a stable isotope-labeled internal standard (SIL-IS) in chromatographic and mass spectrometric methods. Its near-identical chemical and physical properties to the unlabeled analyte ensure high accuracy and precision in quantifying the ratio of L- and D-phenylglycine enantiomers.

The most common application involves isotope dilution mass spectrometry, often coupled with a chiral separation technique like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). In this methodology, a precise amount of this compound is added to a sample containing an unknown mixture of phenylglycine enantiomers. The deuterated standard co-elutes very closely with the non-deuterated L-phenylglycine, allowing it to compensate for variations during sample preparation, injection, and ionization in the mass spectrometer.

When analyzed by mass spectrometry, this compound is readily distinguishable from its non-deuterated counterparts due to its higher mass-to-charge ratio (m/z). For instance, the [M+H]⁺ ion for phenylglycine is approximately 152.1, whereas for the d5-labeled version, it is approximately 157.1. This mass difference allows for simultaneous but distinct detection, enabling the calculation of precise concentration ratios.

A typical workflow involves separation on a chiral stationary phase (CSP) that can resolve the L- and D-enantiomers. The peak areas of the L- and D-phenylglycine are measured relative to the constant peak area of the this compound internal standard. This ratio-based quantification is inherently more reliable than external calibration methods. While the deuterated standard is expected to co-elute with the L-enantiomer, a slight shift in retention time can sometimes occur due to the kinetic isotope effect, a phenomenon that must be accounted for during method development to ensure analytical accuracy. nih.gov

The following table illustrates typical data from a chiral LC-MS/MS analysis designed to determine enantiomeric purity using this compound as an internal standard.

| Compound | Abbreviation | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Typical Retention Time (min) | Role |

|---|---|---|---|---|

| L-(+)-2-Phenylglycine | L-Phg | 152.1 | 8.52 | Analyte |

| D-(-)-2-Phenylglycine | D-Phg | 152.1 | 10.15 | Analyte (Enantiomer) |

| This compound | L-Phg-d5 | 157.1 | 8.50 | Internal Standard |

Furthermore, this technique is exceptionally well-suited for monitoring the progress of chemical or enzymatic reactions involving phenylglycine. For example, in a dynamic kinetic resolution where one enantiomer is selectively converted, or in a racemization study, this compound allows for the precise tracking of changes in the enantiomeric excess (ee) over time. By taking aliquots from the reaction mixture at various intervals and adding the internal standard, a reliable quantitative profile of the conversion can be generated.

The table below provides an example of data collected during the monitoring of an enzymatic reaction designed to convert a racemic mixture of phenylglycine into enantiomerically pure D-phenylglycine by selectively consuming the L-enantiomer. The quantification at each time point is normalized against the this compound internal standard.

| Reaction Time (hours) | Peak Area Ratio (L-Phg / L-Phg-d5) | Peak Area Ratio (D-Phg / L-Phg-d5) | Enantiomeric Excess of D-Phg (%) |

|---|---|---|---|

| 0 | 1.02 | 1.01 | -0.5% |

| 1 | 0.75 | 1.00 | 14.3% |

| 2 | 0.48 | 0.99 | 34.7% |

| 4 | 0.15 | 1.01 | 74.1% |

| 6 | <0.01 | 1.02 | >99.0% |

This application of this compound as a research tool underscores its importance in providing the robust and accurate data required for process optimization, quality control, and mechanistic studies in chiral chemistry.

Applications in Asymmetric Synthesis and Material Science

L-(+)-2-Phenylglycine-d5 as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex molecules. L-(+)-2-Phenylglycine, with its defined stereocenter, serves as a valuable component in the chiral pool for constructing stereochemically defined pharmaceuticals and natural products. researchgate.net

The rigid structure of the phenylglycine scaffold is a key feature in a variety of natural products and pharmaceuticals. Unlike proteinogenic aromatic amino acids such as phenylalanine, phenylglycine has its bulky aromatic side chain directly attached to the α-carbon, which strongly restricts the conformational freedom of the molecule. rsc.org This structural characteristic is often exploited in drug design to create compounds with specific three-dimensional shapes for optimal interaction with biological targets.

L-Phenylglycine and its hydroxylated derivatives are integral components of several important bioactive compounds. For instance, they form parts of the structures of peptide natural products and are used in the semisynthesis of β-lactam antibiotics. rsc.org

Table 1: Examples of Complex Molecules Incorporating the Phenylglycine Scaffold

| Compound Class | Specific Example(s) | Role of Phenylglycine Moiety |

|---|---|---|

| Peptide Antibiotics | Pristinamycin I, Virginiamycin S | A key structural component of the macrocyclic peptide backbone. rsc.org |

The inherent chirality of L-(+)-2-Phenylglycine makes it an excellent starting material for controlling the stereochemical outcome of a synthetic sequence. libretexts.org By beginning a synthesis with an enantiopure building block, chemists can ensure that subsequent stereocenters are formed with a high degree of selectivity, a strategy central to modern asymmetric synthesis. ankara.edu.tr

For example, L-Phenylglycine can be chemically modified to create new, more complex chiral building blocks. One such approach involves the reduction of its functional groups and subsequent protection to yield a chiral amino alcohol. This derived building block can then be reacted with other reagents to produce intricate molecules, such as spiro-cyclopropane derivatives, containing multiple new and controlled stereogenic centers. researchgate.net This strategy provides an effective route to complex chiral molecules that would be difficult to synthesize using other methods. researchgate.net

Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a reaction to occur with a specific stereochemical outcome. ankara.edu.tr After the desired transformation, the auxiliary is removed and can often be recovered for reuse. L-Phenylglycine and its derivatives are highly effective chiral auxiliaries for a range of asymmetric reactions.

The aldol reaction is a powerful carbon-carbon bond-forming reaction. When performed asymmetrically, it can generate two new stereocenters simultaneously. Chiral auxiliaries derived from amino acids, such as chiral oxazolidinones, are widely used to control the stereoselectivity of these reactions. thieme-connect.com

While L-Phenylalanine-derived auxiliaries have been used in titanium-mediated asymmetric aldol reactions, the general principle extends to other amino acids. researchgate.net The auxiliary is first attached to a substrate (e.g., an acetyl group) to form a chiral imide. This complex then reacts with an aldehyde to produce the aldol adduct with high diastereoselectivity. The stereochemical outcome is dictated by the rigid conformation of the auxiliary-substrate complex, which shields one face of the enolate from the incoming aldehyde. thieme-connect.comscielo.org.mx

The 2-azetidinone, or β-lactam, ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins. nih.gov The asymmetric synthesis of these heterocyles is of significant interest. (R)-Phenylglycine has proven to be an excellent chiral auxiliary for controlling the stereochemistry in the synthesis of 2-azetidinones via the condensation of ester enolates and imines. scispace.comuu.nl

In a typical procedure, an imine derived from (R)-Phenylglycine methyl ester is complexed with a Lewis acid, such as zinc chloride, to activate it for reaction. This complex then reacts with a zinc enolate at low temperature. The phenylglycine auxiliary on the imine effectively directs the approach of the enolate, leading to the formation of the β-lactam product with very high diastereoselectivity (>97% d.e.). scispace.comuu.nl The auxiliary controls the absolute stereochemistry of the two newly formed stereogenic centers in the product. scispace.com After the reaction, the auxiliary can be cleaved from the 2-azetidinone ring.

Table 2: Diastereoselective Synthesis of a 2-Azetidinone using a Phenylglycine Auxiliary

| Reactants | Auxiliary | Key Reagent | Product | Diastereomeric Excess (d.e.) |

|---|

Derivatization for Novel Reagents and Catalysts

Beyond its direct use as a building block or auxiliary, L-(+)-2-Phenylglycine can be chemically modified to generate novel reagents and catalysts for organic synthesis. The combination of its carboxylic acid, amine, and phenyl groups provides multiple points for derivatization.

For instance, the methyl ester of phenylglycine is a useful reagent for converting carboxylic acids into homologated unsaturated ketones through a process involving the formation and reductive cleavage of an oxazolone intermediate. wikipedia.org Furthermore, modern synthetic methods allow for the direct functionalization of the phenyl ring. Using palladium catalysis, ortho-C-H bonds on the benzene ring of a phenylglycine derivative can be selectively converted to introduce new groups, such as alkoxy or halogen functionalities. google.com This process modifies the amino acid's side chain to create more complex derivatives that can be used in medicinal chemistry or as precursors in total synthesis. google.com

Derivatives of phenylglycine are also commercially available with various protecting groups, such as Boc (tert-Butoxycarbonyl) or Cbz (Carbobenzoxy), which facilitate its use in peptide synthesis and other chemical transformations. tcichemicals.comtcichemicals.com

Synthesis of Chiral Ligands and Organocatalysts

Chiral non-proteinogenic amino acids, including L-phenylglycine, are valuable precursors in the field of asymmetric catalysis. They are frequently incorporated into the structure of chiral ligands and organocatalysts, which are instrumental in synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

While direct examples of this compound being used in the synthesis of specific, named ligands are not prevalent in readily available literature, its role can be understood from the well-established use of its non-deuterated counterpart. Phenylglycine derivatives are used as chiral auxiliaries and synthons for ligands in reactions such as asymmetric additions, reductions, and cycloadditions.

The primary utility of employing the deuterated form, this compound, lies in the mechanistic investigation of these catalytic processes. The five deuterium (B1214612) atoms on the phenyl ring act as silent markers in ¹H NMR spectroscopy, simplifying complex spectra and allowing for clearer analysis of other proton signals. More importantly, they can be used in kinetic isotope effect (KIE) studies to probe reaction mechanisms. If a C-D bond on the phenyl ring is involved in the rate-determining step of a catalytic cycle (e.g., through ortho-metalation or other C-H activation pathways), a significant KIE would be observed, providing invaluable mechanistic insight.

| Application Area | Role of Phenylglycine Moiety | Advantage of Deuteration (d5) |

| Chiral Ligands | Provides a rigid chiral scaffold to coordinate with a metal center, creating a chiral environment for catalysis. | Allows for mechanistic studies via Kinetic Isotope Effect (KIE); simplifies ¹H NMR spectra for structural analysis of the ligand-metal complex. |

| Organocatalysts | Acts as the core chiral structure, often utilizing the amine and acid groups for catalysis (e.g., in enamine or iminium catalysis). | Serves as a stable isotopic label to track the catalyst's fate and stability using mass spectrometry; aids in NMR-based conformational studies of the catalyst-substrate intermediate. |

| Chiral Auxiliaries | Temporarily attaches to a substrate to direct a stereoselective reaction, after which it is cleaved and recovered. | Facilitates the analysis of diastereomeric intermediates by providing unique spectroscopic signatures in NMR or vibrational spectroscopy. |

Cyclopalladation Reactions for Metal-Organic Frameworks

Cyclopalladation is a widely studied organometallic reaction where a palladium atom coordinates to a donor atom (like nitrogen in an amino acid) and subsequently activates a C-H bond on a nearby aromatic ring to form a stable palladacycle. Phenylglycine derivatives are known to undergo such ortho-palladation reactions, forming C,N-cyclopalladated complexes mdpi.com. These complexes are stable and have been explored as catalysts themselves.

In the realm of material science, there is growing interest in using pre-formed, functional metal-ligand complexes as building blocks for Metal-Organic Frameworks (MOFs). This approach allows for the precise installation of catalytically active sites or other functional moieties within the porous structure of the MOF.

The use of a cyclopalladated this compound derivative presents a sophisticated strategy for constructing advanced MOFs. The phenylglycine unit would serve as the organic linker, with the carboxylate and amine groups coordinating to structural metal nodes (e.g., Zr, Zn), while the pre-formed palladacycle site would be oriented within the MOF's pores. Such a material would be a heterogeneous catalyst with well-defined, isolated palladium active sites.

The deuterium labeling in this context is crucial for characterization. Solid-state ²H NMR spectroscopy could be used to probe the local environment and dynamics of the phenyl rings within the rigid MOF structure, providing information that is difficult to obtain with other techniques. This allows for a detailed understanding of the framework's structure and the behavior of the catalytic sites.

Deuterated Peptides and Protein Analogs

Incorporating isotopically labeled amino acids into peptides and proteins is a cornerstone of modern structural biology and biophysical chemistry. This compound is particularly useful as it introduces a stable, non-radioactive label into the hydrophobic core or binding interfaces of biomolecules.

Use in Structural Biology Studies (NMR, SERS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution uzh.chnmims.eduspringernature.com. Incorporating this compound into a peptide offers several advantages. The replacement of five protons on the phenyl ring with deuterons simplifies the crowded aromatic region of the ¹H NMR spectrum, aiding in the assignment of other critical resonances chemrxiv.org. For larger proteins, deuterium labeling can reduce signal broadening caused by dipolar relaxation, leading to sharper signals and higher-quality structural data. Furthermore, the deuterium itself can be directly observed in ²H NMR experiments to probe the dynamics and orientation of the phenyl side chain specifically researchgate.net.

| NMR Technique | Advantage of Incorporating this compound |

| ¹H NMR | Simplifies the aromatic region of the spectrum, reducing signal overlap and facilitating resonance assignment. |

| ¹³C NMR | Minimal effect on chemical shifts, but the absence of directly attached protons can alter relaxation properties, sometimes leading to sharper signals. |

| ²H NMR | Allows direct observation of the deuterium signal, providing specific information on the dynamics, order parameters, and orientation of the phenyl ring. |

| NOESY | Reduces the number of possible NOE cross-peaks from the phenyl ring, simplifying structural analysis and interpretation of distance restraints. |

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, such as gold or silver nih.govnih.govmdpi.com. The vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) causes a significant downward shift in the stretching and bending frequencies of the C-D bonds compared to the C-H bonds. This isotope shift creates a unique "spectroscopic window," free from interference from other signals in the molecule researchgate.net. When a peptide containing this compound is adsorbed on a SERS-active surface, the deuterated phenyl ring vibrations can be unambiguously identified, providing precise information about the orientation and interaction of this specific residue with the metal surface.

Investigating Adsorption Phenomena on Nanostructured Surfaces

Understanding how peptides and proteins interact with and adsorb onto surfaces is critical for the development of biosensors, biocompatible materials, and drug delivery systems nih.govresearchgate.netnsf.gov. Deuterium labeling is an invaluable tool in this field.

Neutron reflectometry (NR) is a powerful technique for characterizing thin films and interfaces. It measures the reflection of a neutron beam from a surface to determine the scattering length density profile perpendicular to the surface. Because hydrogen and deuterium have very different neutron scattering lengths, selective deuteration provides exceptional contrast. By incorporating this compound into a peptide adsorbed on a surface (e.g., gold or silica), NR can be used to precisely determine the position and density of the phenyl rings within the adsorbed layer nih.gov. This allows researchers to build a detailed picture of the peptide's orientation and conformation upon surface binding, revealing, for instance, whether the hydrophobic phenyl groups are oriented towards the surface or away from it into the solvent.

Conformation and Dynamics of Deuterated Peptide Chains

The conformation and internal dynamics of a peptide chain are intrinsically linked to its biological function nih.govnih.gov. Isotopic labeling provides a non-perturbative method to probe these properties. While hydrogen-deuterium exchange (HDX) is commonly used to study solvent accessibility and dynamics, it relies on the exchange of labile amide protons nih.govnih.gov. In contrast, incorporating a stably labeled residue like this compound places a permanent, localized probe within the peptide chain.

Molecular dynamics (MD) simulations are frequently used to model the conformational landscape of peptides acs.orgchemrxiv.orgacs.org. These simulations can be directly compared with experimental data. By using this compound, researchers can correlate simulation results with experimental techniques that are sensitive to the deuterium label. For example, solid-state ²H NMR can measure the dynamics of the C-D bonds over a wide range of timescales, providing a direct test of the motional models predicted by MD simulations. This synergistic approach of combining stable isotope labeling with spectroscopy and simulation provides a detailed and robust understanding of how a peptide chain folds, flexes, and interacts with its environment.

Computational and Theoretical Investigations

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies

Hybrid QM/MM methods offer a robust framework for studying complex chemical systems, such as an enzyme's active site. nsf.gov These approaches treat the electronically active region (e.g., the substrate and key catalytic residues) with high-accuracy quantum mechanics, while the larger protein environment is described by more computationally efficient molecular mechanics. nsf.govnih.gov This dual approach allows for the accurate modeling of electronic rearrangements during a chemical reaction within the context of the full enzyme structure. nsf.govnih.gov

QM/MM simulations are instrumental in elucidating the detailed mechanisms of enzyme-catalyzed reactions. rsc.org For a substrate like L-(+)-2-Phenylglycine-d5, these models can map the entire reaction pathway, including the structures of transition states and intermediates. nih.gov The process involves defining a quantum region, typically encompassing the substrate and essential amino acid side chains, and treating the rest of the protein and solvent with a classical force field. nsf.gov By calculating the potential energy surface, researchers can determine reaction energy barriers, providing a theoretical basis for the enzyme's catalytic efficiency and selectivity. youtube.com The substitution of hydrogen with deuterium (B1214612) in the phenyl ring of this compound primarily affects the vibrational zero-point energy, a quantum effect that can be precisely modeled to understand its impact on reaction kinetics.

Key Aspects of QM/MM Modeling for Enzymes:

Partitioning the System: The system is divided into a QM region (the site of reaction) and an MM region (the surrounding environment). nsf.gov

Boundary Treatment: Covalent bonds that cross the QM/MM boundary are carefully treated, often using a link-atom approach to satisfy the valency of the QM atoms. youtube.com

Interaction Energy: The total energy is a sum of the QM energy, the MM energy, and the interaction term between the two regions, which often includes electrostatic embedding. nsf.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting molecular properties, including vibrational frequencies, which are fundamental to interpreting infrared (IR) and Raman spectra. rsc.org For this compound, DFT calculations are essential for assigning specific vibrational modes to the observed spectroscopic peaks. The replacement of the five phenyl hydrogens with deuterium atoms causes predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

DFT calculations can accurately predict these isotopic shifts, aiding in the detailed interpretation of experimental spectra. rsc.org By comparing the calculated vibrational spectra of both the deuterated and non-deuterated forms of L-(+)-2-phenylglycine, researchers can unequivocally assign peaks related to the phenyl ring's vibrations. This theoretical support is crucial for confirming the molecular structure and understanding intramolecular interactions, such as hydrogen bonding. aps.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms over time, revealing insights into conformational dynamics, solvent interactions, and binding processes. mdpi.commdpi.com